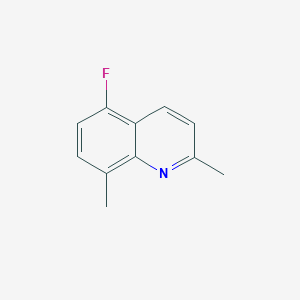
5-Fluor-2,8-dimethylchinolin
Übersicht
Beschreibung
5-Fluoro-2,8-dimethylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties. Quinoline derivatives, including 5-Fluoro-2,8-dimethylquinoline, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2,8-dimethylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, 5-Fluoro-2,8-dimethylquinoline derivatives have shown potential as antimalarial, antibacterial, and anticancer agents. The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its efficacy .
Industry: The compound is used in the production of dyes, agrochemicals, and materials for electronic applications. Its unique chemical properties make it suitable for various industrial applications .
Wirkmechanismus
Target of action
“5-Fluorouracil” primarily targets thymidylate synthase, an enzyme involved in DNA synthesis .Mode of action
“5-Fluorouracil” acts as a thymidylate synthase inhibitor, blocking the synthesis of the pyrimidine thymidylate, which is a nucleotide required for DNA replication .Biochemical pathways
Non-coding RNAs can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, affecting cell response to "5-Fluorouracil" .Pharmacokinetics
Physiologically based pharmacokinetic models have been developed to describe the pharmacokinetics of “5-Fluorouracil” in tumor and plasma of cancer patients with liver impairment .Result of action
The action of “5-Fluorouracil” can lead to the inhibition of DNA synthesis, thereby disrupting cell proliferation .Action environment
The environment, such as the presence of certain enzymes and the physiological state of the cell, can influence the action of "5-Fluorouracil" .Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,8-dimethylquinoline typically involves the fluorination of 2,8-dimethylquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 5-Fluoro-2,8-dimethylquinoline may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroquinoline
- 2,8-Dimethylquinoline
- 6-Fluoro-2,8-dimethylquinoline
- 7-Fluoro-2,8-dimethylquinoline
Comparison: 5-Fluoro-2,8-dimethylquinoline is unique due to the specific positioning of the fluorine atom and the two methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to other fluorinated quinolines. For instance, the presence of the fluorine atom at the 5-position enhances its biological activity, making it more effective in medicinal applications .
Eigenschaften
IUPAC Name |
5-fluoro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLQXRUMGIDZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


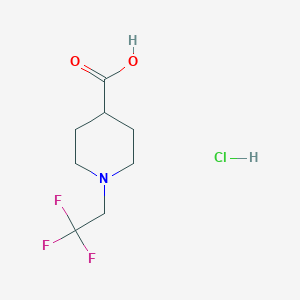
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
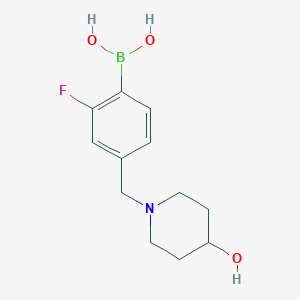
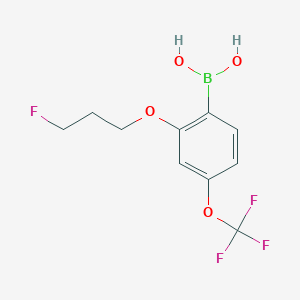

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)


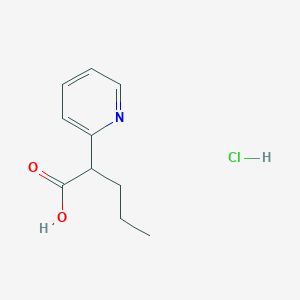
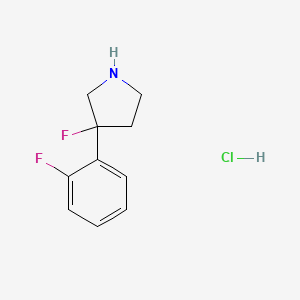
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)
![8-Oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1447126.png)
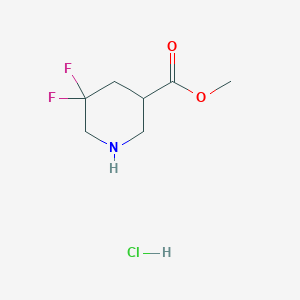
![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
